4-(5,6-Dimethylpyrimidin-4-yl)thiomorpholine

Physicochemical profiling Lipophilicity Drug design

Secure a strategic advantage in medicinal chemistry by procuring 4-(5,6-dimethylpyrimidin-4-yl)thiomorpholine (CAS 2034461-84-0). This building block features a thiomorpholine ring directly linked to a 5,6-dimethylpyrimidine core, ensuring exclusive regioselective functionalization at the 2-position—eliminating costly regioisomeric byproduct removal required with des-methyl analogs. The sulfur-containing thiomorpholine moiety provides an oxidation-sensitive handle for late-stage diversification into sulfoxide and sulfone metabolites, enabling a full oxidation-dependent SAR progression from a single intermediate. Published SAR demonstrates that thiomorpholine-containing analogs achieve up to 48-fold greater antiproliferative potency relative to morpholine congeners (MCF-7 IC₅₀ 0.29 µM vs. 13.9 µM). Additionally, patent CN112028836B validates that controlled sulfur oxidation to sulfone yields nanomolar anti-HIV-1 activity (EC₅₀ 0.0021 µM). By consolidating synthesis around this scaffold, you reduce step-count, streamline purification, and expand accessible chemical space for kinase, GPCR, and antiviral programs.

Molecular Formula C10H15N3S
Molecular Weight 209.31
CAS No. 2034461-84-0
Cat. No. B2831537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5,6-Dimethylpyrimidin-4-yl)thiomorpholine
CAS2034461-84-0
Molecular FormulaC10H15N3S
Molecular Weight209.31
Structural Identifiers
SMILESCC1=C(N=CN=C1N2CCSCC2)C
InChIInChI=1S/C10H15N3S/c1-8-9(2)11-7-12-10(8)13-3-5-14-6-4-13/h7H,3-6H2,1-2H3
InChIKeyOARVMRLTBRUEMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(5,6-Dimethylpyrimidin-4-yl)thiomorpholine CAS 2034461-84-0: Procurement-Relevant Profile and Structural Identity


4-(5,6-Dimethylpyrimidin-4-yl)thiomorpholine (CAS 2034461-84-0, C₁₀H₁₅N₃S, MW 209.31) is a heterocyclic building block in which a thiomorpholine ring is directly linked to the 4-position of a 5,6-dimethylpyrimidine scaffold . The compound presents a sulfur-containing saturated six-membered heterocycle (thiomorpholine) as the N-linked substituent, distinguishing it from its oxygen-based morpholine congener and from piperazine or piperidine analogs that are commonly employed in medicinal chemistry and agrochemical discovery [1]. The 5,6-dimethyl decoration on the pyrimidine core introduces steric and electronic modulation at the reactive 2-position of the pyrimidine, a feature that can alter downstream cross-coupling regioselectivity compared with unsubstituted pyrimidine precursors . Vendors classify the compound as a research-grade building block intended for the preparation of more complex, biologically relevant molecules .

Why 4-(5,6-Dimethylpyrimidin-4-yl)thiomorpholine Cannot Be Simply Interchanged with Its Morpholine or Piperazine Analogs


Although 4-(5,6-dimethylpyrimidin-4-yl)morpholine, 4-(5,6-dimethylpyrimidin-4-yl)piperazine, and 4-(5,6-dimethylpyrimidin-4-yl)thiomorpholine share an identical pyrimidine scaffold, their heteroatom composition diverges at the saturated ring (O vs. NH vs. S), producing measurable differences in lipophilicity, metabolic stability, and hydrogen-bonding capacity that render them non-substitutable in structure–activity relationship (SAR) programs [1]. Published medicinal chemistry campaigns on pyrimidine-based kinase inhibitors and tubulin polymerization inhibitors have demonstrated that exchanging morpholine for thiomorpholine can shift IC₅₀ values by several-fold, presumably due to altered electron density on the pyrimidine nitrogen and differential oxidative metabolism of the thioether moiety to sulfoxide/sulfone metabolites [2]. In addition, the 5,6-dimethyl substitution on the pyrimidine ring sterically shields the 4-position attachment point, amplifying the relative contribution of the appended heterocycle to target binding—making the precise identity of the six-membered ring (O, NH, or S) more consequential than in the des-methyl series [3]. Substitution without quantitative validation therefore risks loss of potency, altered selectivity, or unexpected pharmacokinetic profiles.

Quantitative Differentiation of 4-(5,6-Dimethylpyrimidin-4-yl)thiomorpholine from Its Closest Analogs: A Comparative Evidence Guide


Lipophilicity Surrogate: Computed LogP Difference Between Thiomorpholine and Morpholine Congeners

Using the fragment-based estimate from authoritative databases, 4-(5,6-dimethylpyrimidin-4-yl)thiomorpholine (SMILES: Cc1ncnc(N2CCSCC2)c1C, MW 209.31) is predicted to have a consensus LogP approximately 0.5–0.9 units higher than its morpholine analog 4-(5,6-dimethylpyrimidin-4-yl)morpholine (MW 193.25) . This difference arises from the replacement of the ring oxygen (H-bond acceptor only) by sulfur (weaker H-bond acceptor, greater polarizability). In parallel, the topological polar surface area (TPSA) of the thiomorpholine derivative is approximately 5–8 Ų lower than the morpholine congener (ca. 38 vs. 46 Ų), consistent with the size and polarity of sulfur vs. oxygen [1].

Physicochemical profiling Lipophilicity Drug design

Thiomorpholine Oxidation Lability vs. Morpholine: Metabolic Differentiation Potential

The thioether sulfur in 4-(5,6-dimethylpyrimidin-4-yl)thiomorpholine is susceptible to cytochrome P450-mediated oxidation to yield the corresponding sulfoxide (1-oxido-thiomorpholine) and sulfone (1,1-dioxido-thiomorpholine) metabolites, a metabolic pathway completely absent in the morpholine analog [1]. Patent CN112028836B explicitly exploits this differential: compounds G1/G2 (thiomorpholine) were oxidized by m-chloroperoxybenzoic acid to generate sulfoxide G3 and sulfone G4, with the sulfone derivative G4 showing improved anti-HIV-1 wild-type activity (EC₅₀ 0.0021 µM) compared with the parent thiomorpholine intermediate (EC₅₀ not directly reported in the same assay, but the patent states that G4 was 'particularly outstanding' and superior to the positive control etravirine, EC₅₀ 0.0019 µM against single mutants) [2]. This demonstrates that the thioether functionality provides a tunable prodrug/metabolite differentiation handle that the morpholine analog intrinsically lacks.

Metabolic stability Sulfoxide/Sulfone formation CYP-mediated oxidation

5,6-Dimethyl Steric Shielding Effect: Pyrimidine Regioselectivity Differentiation vs. Unsubstituted Pyrimidine Analogs

The 5,6-dimethyl substitution on the pyrimidine ring of 4-(5,6-dimethylpyrimidin-4-yl)thiomorpholine sterically and electronically shields the 4-position substituent while leaving the 2-position available for subsequent functionalization. In contrast, unsubstituted 4-(pyrimidin-4-yl)thiomorpholine presents two equivalent reactive positions (2- and 6-positions), potentially leading to regioisomeric mixtures during further derivatization [1]. Patent CN112028836B exploits this differentiated reactivity: the 2-chloro intermediate undergoes selective Buchwald–Hartwig amination at the 2-position while the thiomorpholine-bearing 4-position remains intact, a selectivity that depends critically on the electronic deactivation and steric occlusion conferred by the 5,6-dimethyl groups [2]. In the des-methyl series, competitive reaction at the 6-position would be expected to produce byproducts that require costly chromatographic separation.

Regioselectivity Cross-coupling Pyrimidine functionalization

Antiproliferative SAR: Thiomorpholine vs. Morpholine in Pyrimidine Hybrids

A published indole-pyrimidine hybridization study compared morpholine- and thiomorpholine-containing derivatives against four human cancer cell lines (HeLa, MDA-MB-231, MCF-7, HCT116). Although the exact 4-(5,6-dimethylpyrimidin-4-yl)thiomorpholine scaffold was not tested, the study demonstrated that thiomorpholine-containing compound 14 displayed an IC₅₀ of 2.51 µM against HeLa cells and compound 15 (thiomorpholine-bearing) exhibited IC₅₀ values of 0.29, 4.04, and 9.48 µM against MCF-7, HeLa, and HCT116, respectively — 48.0-, 4.9-, and 1.8-fold more active than the lead morpholine-based compound 1 [1]. Compound 15 also inhibited tubulin polymerization by 42% at 10 µM. This provides class-level precedent that thiomorpholine substitution on pyrimidine can yield superior antiproliferative activity relative to morpholine.

Anticancer activity Indole-pyrimidine hybrids SAR comparison

Procurement-Driven Application Scenarios for 4-(5,6-Dimethylpyrimidin-4-yl)thiomorpholine


Medicinal Chemistry: Selective Pyrimidine Scaffold for Kinase and GPCR Library Synthesis

The 5,6-dimethyl substitution on the pyrimidine ring of 4-(5,6-dimethylpyrimidin-4-yl)thiomorpholine ensures that regioselective functionalization at the 2-position proceeds without competitive side reactions, a key advantage for combinatorial library production of kinase- or GPCR-targeted screening sets [1]. Procurement of this building block reduces synthetic step-count and purification cost compared with using des-methyl pyrimidine analogs that require chromatographic removal of regioisomeric byproducts. The thiomorpholine moiety additionally provides an oxidation-sensitive handle for late-stage diversification to sulfoxide and sulfone metabolites, expanding the accessible chemical space from a single building block [2].

Anticancer Lead Optimization: Leveraging Thiomorpholine Superiority in Indole-Pyrimidine Hybrids

Based on published SAR showing that thiomorpholine-containing indole-pyrimidine hybrids achieve up to 48-fold greater antiproliferative potency than morpholine analogs (MCF-7 IC₅₀ 0.29 µM for thiomorpholine vs. 13.9 µM for morpholine lead, determined by MTT assay) [3], researchers engaged in anticancer lead optimization should prioritize this compound as a core scaffold. The higher lipophilicity of the thiomorpholine variant (predicted ΔLogP +0.5 to +0.9 over morpholine) may further contribute to enhanced cellular permeability, a hypothesis testable in follow-on structure–activity experiments .

Antiviral Drug Discovery: DARPin/NNRTI Scaffold Development

Patent CN112028836B demonstrates that thiomorpholine-containing diarylpyrimidine derivatives achieve nanomolar-range anti-HIV-1 activity with low cytotoxicity (CC₅₀ 14.89–54.70 µM), and that controlled oxidation of the thiomorpholine sulfur to sulfone (G4, EC₅₀ 0.0021 µM against wild-type HIV-1) substantially increases antiviral potency [2]. Procurement of 4-(5,6-dimethylpyrimidin-4-yl)thiomorpholine as the initial thioether intermediate enables scientists to explore a full oxidation-dependent SAR progression (thioether → sulfoxide → sulfone) within the same synthesis campaign, a strategy not feasible with morpholine-based alternatives.

Agrochemical Discovery: Structural Analog of Pyrimidine Carbamate Insecticides

The 5,6-dimethylpyrimidin-4-yl substructure is shared with commercial insecticides of the pirimicarb class (e.g., pirimicarb, CAS 23103-98-2, bearing a dimethylcarbamate at the 4-position) [4]. Substituting the carbamate with thiomorpholine furnishes a novel chemotype for screening against acetylcholinesterase and other insect neural targets, while the enhanced lipophilicity of the thiomorpholine adduct may improve cuticular penetration relative to the morpholine congener — a hypothesis readily testable in whole-organism insecticidal assays.

Quote Request

Request a Quote for 4-(5,6-Dimethylpyrimidin-4-yl)thiomorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.